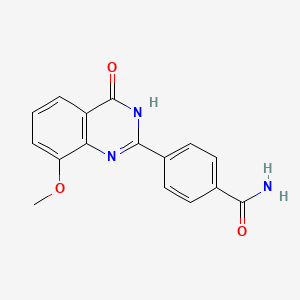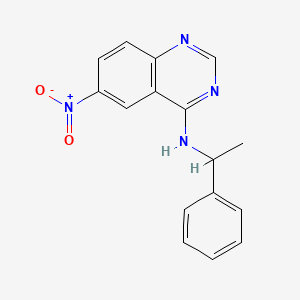
4-Bromo-3-(cyclopropylmethyl)-5-isopropyl-6-methoxy-2-methylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-3-(ciclopropilmetil)-5-isopropil-6-metoxi-2-metilpiridina es un compuesto orgánico que pertenece a la familia de la piridina. Este compuesto se caracteriza por su estructura única, que incluye un átomo de bromo, un grupo ciclopropilmetil, un grupo isopropil, un grupo metoxi y un grupo metil unidos a un anillo de piridina. La presencia de estos grupos funcionales confiere propiedades químicas distintivas al compuesto, lo que lo hace interesante en diversos campos de la investigación científica.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 4-Bromo-3-(ciclopropilmetil)-5-isopropil-6-metoxi-2-metilpiridina se puede lograr a través de varias rutas sintéticas. Un método común implica la bromación de un precursor adecuado de piridina. La reacción normalmente emplea bromo molecular u otros agentes bromantes como la N-bromosuccinimida (NBS) en condiciones controladas . El grupo ciclopropilmetil se puede introducir mediante una reacción de ciclopropanación, que implica la reacción de un aldehído o cetona con un agente ciclopropilmetilante adecuado .
Métodos de producción industrial
La producción industrial de este compuesto puede implicar reacciones de bromación y ciclopropanación a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El uso de reactores de flujo continuo y técnicas avanzadas de purificación como la cromatografía puede mejorar la eficiencia del proceso de producción .
Análisis De Reacciones Químicas
Tipos de reacciones
4-Bromo-3-(ciclopropilmetil)-5-isopropil-6-metoxi-2-metilpiridina experimenta diversas reacciones químicas, que incluyen:
Reacciones de sustitución: El átomo de bromo se puede sustituir con otros nucleófilos como aminas, tioles o alcóxidos en condiciones apropiadas.
Reacciones de oxidación: El grupo metoxi se puede oxidar a un grupo carbonilo utilizando agentes oxidantes como permanganato de potasio o trióxido de cromo.
Reacciones de reducción: El compuesto puede sufrir reacciones de reducción, como la reducción del anillo de piridina a un anillo de piperidina utilizando catalizadores de hidrogenación.
Reactivos y condiciones comunes
Bromación: Bromo molecular, N-bromosuccinimida (NBS)
Ciclopropanación: Agentes ciclopropilmetilantes, aldehídos o cetonas
Oxidación: Permanganato de potasio, trióxido de cromo
Reducción: Catalizadores de hidrogenación (por ejemplo, paladio sobre carbono)
Principales productos formados
Sustitución: Diversos derivados de piridina sustituidos
Oxidación: Derivados de piridina que contienen carbonilo
Reducción: Derivados de piperidina
Aplicaciones Científicas De Investigación
4-Bromo-3-(ciclopropilmetil)-5-isopropil-6-metoxi-2-metilpiridina tiene varias aplicaciones de investigación científica:
Mecanismo De Acción
El mecanismo de acción de 4-Bromo-3-(ciclopropilmetil)-5-isopropil-6-metoxi-2-metilpiridina implica su interacción con objetivos y vías moleculares específicas. El átomo de bromo y otros grupos funcionales pueden participar en diversas interacciones bioquímicas, incluida la unión a enzimas o receptores, lo que lleva a la modulación de su actividad . Los objetivos moleculares y las vías exactas dependen de la aplicación específica y el contexto de uso.
Comparación Con Compuestos Similares
Compuestos similares
- 4-Bromo-3-(bromometil)-4-ciano-5-etoxi-2-(etoxicarbonil)-5-oxo-3-alquil-pent-1-en-1-ilideno
- 3-(4-(Bromometil)fenil)ciclopropano-1,1,2,2-tetracarbonitrilo
Unicidad
4-Bromo-3-(ciclopropilmetil)-5-isopropil-6-metoxi-2-metilpiridina es único debido a su combinación específica de grupos funcionales, lo que confiere propiedades químicas y biológicas distintas.
Propiedades
Fórmula molecular |
C14H20BrNO |
|---|---|
Peso molecular |
298.22 g/mol |
Nombre IUPAC |
4-bromo-5-(cyclopropylmethyl)-2-methoxy-6-methyl-3-propan-2-ylpyridine |
InChI |
InChI=1S/C14H20BrNO/c1-8(2)12-13(15)11(7-10-5-6-10)9(3)16-14(12)17-4/h8,10H,5-7H2,1-4H3 |
Clave InChI |
RVMCPUHCTQLNRD-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(C(=N1)OC)C(C)C)Br)CC2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![N-(4-Chlorophenyl)-3-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine-1-carboxamide](/img/structure/B11836752.png)

![(S)-tert-Butyl (5-methyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-3-yl)carbamate](/img/structure/B11836755.png)

![2,5-Diphenylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B11836780.png)


